molecular formula C9H8BrNO2 B13610824 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Cat. No.: B13610824
M. Wt: 242.07 g/mol
InChI Key: LWSROZAZJLUIPD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is a chemical compound with a molecular formula of C9H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one typically involves the bromination of 2-methoxypyridine followed by a condensation reaction with an appropriate aldehyde or ketone. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its bromine and methoxy substituents provide distinct reactivity and binding properties compared to similar compounds .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C9H8BrNO2/c1-3-8(12)7-4-6(10)5-11-9(7)13-2/h3-5H,1H2,2H3

InChI Key

LWSROZAZJLUIPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)C=C

Origin of Product

United States

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